molecular formula C11H11ClN2OS B187366 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 89567-03-3

2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B187366
CAS No.: 89567-03-3
M. Wt: 254.74 g/mol
InChI Key: GDHMBNWVLWMONW-UHFFFAOYSA-N
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Description

The compound “2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .


Synthesis Analysis

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The synthesis process involved the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H and 13C NMR, and mass spectrometry data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bioactive Derivatives : New derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized for potential bioactive properties. These derivatives show promise in anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

  • Development of Hypolipidemic Agents : This compound has been evaluated for its hypolipidemic activities, particularly its cholesterol-lowering potential. Novel prodrugs combining this compound with vitamin B3 have been synthesized for enhanced efficacy (Chavan Bb et al., 2015).

  • Diversification through Alkylation : Alkylation reactions have been utilized to diversify the chemical structure of this compound, leading to various derivatives with potential biological activities (Dzhavakhishvili et al., 2009).

Pharmacological Studies

  • Evaluation of Antifungal Activity : Novel benzothiophene-fused derivatives, prepared using this compound, have shown significant antifungal activities against various fungal species (Xu et al., 2018).

  • Anti-inflammatory Potential : Modified synthesis methods have led to derivatives with predicted anti-inflammatory effects. Specific structures, like the one containing a 2-hydroxyphenyl fragment, are of particular interest for further biological activity studies (Chiriapkin et al., 2021).

  • Antiparasitic Effects : Some derivatives containing benzimidazole rings have shown promising antiparasitic effects, particularly against Trichinella spiralis and protozoa, offering potential for new antitrichinellosis and antiprotozoal treatments (Mavrova et al., 2010).

Molecular Structure Analysis

  • Crystal and Molecular Structure : The crystal and molecular structure of similar compounds has been characterized, providing insights into the molecular interactions and stability of these derivatives (Ziaulla et al., 2012).

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHMBNWVLWMONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237782
Record name 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89567-03-3
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89567-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089567033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Customer
Q & A

Q1: What is the scientific basis for exploring 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a potential cholesterol-lowering agent?

A1: Research indicates that 2-substituted thieno(2,3-d)pyrimidines possess promising hypolipidemic (cholesterol-lowering) activity []. Specifically, this compound (also known as LM-1554) has been extensively studied for its potential in lowering cholesterol levels []. Interestingly, its 4-chloro analog demonstrated even more potent activity []. Building upon this, scientists are developing novel prodrugs that combine the LM 1554 structure with niacin (vitamin B3) []. This approach is based on the well-documented role of niacin in reducing blood cholesterol levels and its potential to improve artery wall health [].

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